2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl-
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Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chloro group, a dimethylamino phenyl group, and a methyl group. It is of significant interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- typically involves multi-step organic reactions One common method involves the cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-methylphenyl)
- 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-
Uniqueness
Compared to similar compounds, 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-3-(2-(dimethylamino)phenyl)-1-methyl- is unique due to the presence of the dimethylamino phenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive compound and its versatility in synthetic chemistry.
Properties
CAS No. |
79759-82-3 |
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Molecular Formula |
C16H16ClN3O |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
5-chloro-3-[2-(dimethylamino)phenyl]-1-methylbenzimidazol-2-one |
InChI |
InChI=1S/C16H16ClN3O/c1-18(2)12-6-4-5-7-14(12)20-15-10-11(17)8-9-13(15)19(3)16(20)21/h4-10H,1-3H3 |
InChI Key |
QISOHXIBFUFHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3N(C)C |
Origin of Product |
United States |
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